3-(4-Ethylanilino)indol-2-one

Catalog No.
S15605965
CAS No.
68903-26-4
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Ethylanilino)indol-2-one

CAS Number

68903-26-4

Product Name

3-(4-Ethylanilino)indol-2-one

IUPAC Name

3-(4-ethylphenyl)imino-1H-indol-2-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

KLXJWNOQOFPKJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

3-(4-Ethylanilino)indol-2-one is a chemical compound featuring an indole core with a 4-ethylaniline substituent at the 3-position. This compound belongs to a class of organic compounds known as indoles, which are characterized by their bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethylaniline moiety introduces both steric and electronic effects that can significantly influence the compound's chemical behavior and biological activity.

The chemical reactivity of 3-(4-Ethylanilino)indol-2-one primarily involves electrophilic aromatic substitution reactions, particularly at the indole nitrogen and carbon positions. The indole structure allows for various transformations, including:

  • Electrophilic Substitution: The C3 position of indole is particularly reactive, making it susceptible to electrophilic attacks. For instance, halogenation or nitration can occur at this position under appropriate conditions .
  • Nucleophilic Reactions: The nitrogen atom in the indole ring can act as a nucleophile, participating in reactions such as acylation or alkylation.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones, leading to the formation of more complex structures.

3-(4-Ethylanilino)indol-2-one has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Compounds in this class often exhibit:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Activity: Research indicates that similar indole derivatives possess antimicrobial properties, potentially useful in treating infections.
  • Neuroprotective Effects: Certain studies suggest that compounds with indole structures may protect neuronal cells from oxidative stress and apoptosis.

Several synthetic pathways have been explored for the preparation of 3-(4-Ethylanilino)indol-2-one:

  • Bischler–Möhlau Indole Synthesis: This method involves the cyclization of an appropriate precursor, typically an amino ketone, under acidic conditions to form the indole structure .
  • Cadogan-Sundberg Synthesis: This approach utilizes hydrazine derivatives and carbonyl compounds to construct the indole framework.
  • Direct Substitution Reactions: Starting from commercially available 4-ethylaniline and suitable indole derivatives, direct coupling reactions can be performed using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or similar reagents.

The applications of 3-(4-Ethylanilino)indol-2-one span various fields:

  • Pharmaceuticals: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material Science: Indole derivatives are being investigated for their use in organic electronics and photonic devices due to their unique electronic properties.
  • Biological Probes: The compound may serve as a fluorescent probe in biological imaging applications.

Interaction studies involving 3-(4-Ethylanilino)indol-2-one often focus on its binding affinity to biological targets:

  • Protein Binding: Research has indicated that this compound can bind to specific proteins involved in cancer pathways, potentially modulating their activity.
  • Receptor Interaction: Studies have shown that certain indole derivatives can interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

Several compounds share structural similarities with 3-(4-Ethylanilino)indol-2-one. These include:

Compound NameStructure FeaturesUnique Aspects
3-(4-Methylanilino)indol-2-oneMethyl group instead of ethylPotentially different electronic properties
5-FluoroindoleFluorine substitution on the indoleEnhanced reactivity and biological activity
IndirubinDihydroxy derivative of indoleKnown for its strong antitumor activity
1H-Indole-3-carboxylic acidCarboxylic acid functional groupDifferent solubility and reactivity profile

The uniqueness of 3-(4-Ethylanilino)indol-2-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other similar compounds. Its ethyl group provides steric hindrance that may enhance selectivity towards certain biological targets while also affecting solubility and permeability properties crucial for drug development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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